Biochemical Potency: IC₅₀ Comparison of Cbl-b-IN-7 with Closest Structural Analogs
Cbl-b-IN-7 (Compound 248) demonstrates an IC₅₀ of 6.7 nM against Cbl-b in a biochemical inhibition assay . This potency is nearly identical to its closest structural analog, Cbl-b-IN-6 (Compound 246), which also exhibits a Cbl-b IC₅₀ of 6.7 nM . However, it is ~3-fold less potent than the clinical-stage inhibitor NX-1607 (Cbl-b-IN-3), which has a reported IC₅₀ of <1 nM , and approximately 4.5-fold more potent than the arylpyridone series compound 31 (IC₅₀ = 30 nM) [1].
| Evidence Dimension | Cbl-b biochemical inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 6.7 nM |
| Comparator Or Baseline | Cbl-b-IN-6: 6.7 nM; NX-1607: <1 nM; Compound 31: 30 nM |
| Quantified Difference | ~3-fold less potent than NX-1607; ~4.5-fold more potent than Compound 31 |
| Conditions | Biochemical assay (specific assay details not fully disclosed in primary sources) |
Why This Matters
This establishes the compound's potency tier, enabling users to select appropriate tools for target validation versus high-throughput screening campaigns.
- [1] Discovery, Optimization, and Biological Evaluation of Arylpyridones as Cbl‑b Inhibitors. ACS Medicinal Chemistry Letters, 2024. View Source
